2,6-Bis((di-tert-butylphosphino)methyl)pyridine

CAS No.: 338800-13-8

Cat. No.: VC2440964

Molecular Formula: C23H43NP2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338800-13-8 |

|---|---|

| Molecular Formula | C23H43NP2 |

| Molecular Weight | 395.5 g/mol |

| IUPAC Name | ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane |

| Standard InChI | InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3 |

| Standard InChI Key | NJQAVBPPWNSBBC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C |

| Canonical SMILES | CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C |

Introduction

Chemical Identity and Properties

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is identified by the CAS number 338800-13-8. Its molecular formula is C₂₃H₄₃NP₂, with a molecular weight of 395.54 g/mol . The compound exists as a solid at room temperature . It is also known by several synonyms, including 2,6-Bis(di-t-butylphosphinomethyl)pyridine and ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane .

Physical and Chemical Properties

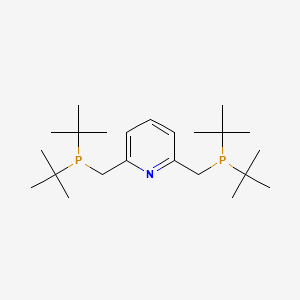

The compound features a central pyridine ring with two methylene-linked di-tert-butylphosphino groups at the 2 and 6 positions. The bulky tert-butyl groups provide steric protection to the phosphorus centers while maintaining their strong electron-donating properties. These structural features contribute to the compound's ability to form stable complexes with various transition metals.

Table 1: Basic Properties of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

| Property | Value |

|---|---|

| CAS Number | 338800-13-8 |

| Molecular Formula | C₂₃H₄₃NP₂ |

| Molecular Weight | 395.54 g/mol |

| Physical State | Solid |

| MDL Number | MFCD10565623 |

| UN | 2813 |

| ADR | 4.3,Ⅲ |

Coordination Chemistry

The tridentate nature of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine makes it an excellent ligand for coordination with various transition metals. The compound coordinates through the nitrogen atom of the pyridine ring and both phosphorus atoms, creating a pincer-type complex with the metal center.

Silver Complexes

One well-documented complex is 2,6-Bis[(di-tert-butylphosphino)methyl]pyridine Silver(I) Tetrafluoroborate, which has the molecular formula C₂₃H₄₃AgBF₄NP₂ and a molecular weight of 590.21 g/mol . This complex appears as a white to off-white powder or crystalline solid with a melting point range of 272-277°C .

Table 2: Properties of 2,6-Bis[(di-tert-butylphosphino)methyl]pyridine Silver(I) Tetrafluoroborate

| Property | Value |

|---|---|

| Compound Formula | C₂₃H₄₃AgBF₄NP₂ |

| Molecular Weight | 590.21 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 272-277°C |

| Solubility in H₂O | Not available |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 |

Copper Complexes

Research has shown that 2,6-Bis((di-tert-butylphosphino)methyl)pyridine and similar ligands can form copper complexes with interesting properties. For instance, related ligands like 2-di(tert-butyl)phosphinomethyl-6-methylpyridine have been used to form dimeric copper(I) complexes that exhibit noninnocent reactivity through dearomatization behavior . The molecular structure of copper-acetylide dimers with these ligands represents rare cases of crystallographically characterized copper complexes of this type .

Applications in Catalysis

2,6-Bis((di-tert-butylphosphino)methyl)pyridine has demonstrated significant utility as a ligand in various catalytic reactions, particularly in carbon-carbon bond formation.

Cross-Coupling Reactions

The compound is especially valuable in cross-coupling reactions, serving as a ligand for transition metal catalysts. According to Sigma-Aldrich, it is suitable for numerous reaction types, including :

-

Buchwald-Hartwig Cross Coupling Reaction

-

Heck Reaction

-

Hiyama Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

-

Suzuki-Miyaura Coupling

These reactions are fundamental in organic synthesis, particularly in the pharmaceutical industry, where they are used for constructing complex molecular structures.

Click Chemistry Applications

Research has shown that copper(I) complexes with similar pyridylphosphine ligands can act as active, cooperative catalysts for the [2+3] polar cycloaddition of azides and acetylenes (click reactions) . These findings represent early indications of selective copper-based cooperative catalysis using non-innocent lutidine-based PNP backbone systems .

Comparison with Similar Ligands

Structural Relatives

2,6-Bis((di-tert-butylphosphino)methyl)pyridine belongs to a family of phosphine ligands with similar structural features. One related compound is 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine, which contains cyclohexyl groups instead of tert-butyl groups on the phosphorus atoms.

Another important structural relative is 1,2-bis(ditertbutylphosphinomethyl)benzene (BDTBPMB), which contains a benzene ring instead of pyridine. This ligand has been highlighted for its effectiveness in carbonylation chemistry . The synthesis of this related compound involves the reaction of magnesium powder (activated with iodine) with α,α'-dichloro-o-xylene to form a diGrignard product, which is then reacted with di-tert-butylchlorophosphine .

Electronic and Steric Properties

The unique properties of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine stem from its electronic and steric features. The tert-butyl groups provide significant steric bulk around the phosphorus atoms, while the pyridine nitrogen offers a third coordination site. This combination results in unique coordination geometry and electronic properties when bound to metal centers.

Current Research Developments

Recent research with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine and related ligands has focused on exploring their noninnocent behavior in catalysis. For instance, studies have shown that copper complexes with similar pyridylphosphine ligands can exhibit cooperative catalysis through dearomatization of the pyridine ring .

The dearomatized forms of these ligands create more reactive metal complexes that can participate in unique transformations. Research from Utrecht University has demonstrated that these copper complexes can catalyze click reactions, representing an advance in cooperative catalysis using PNP ligand systems .

Synthesis Methods

While the search results don't provide a direct synthesis method for 2,6-Bis((di-tert-butylphosphino)methyl)pyridine specifically, we can gain insights from the synthesis of related compounds. For example, the synthesis of 1,2-bis(ditertbutylphosphinomethyl)benzene involves the formation of a diGrignard reagent from α,α'-dichloro-o-xylene, which is then reacted with di-tert-butylchlorophosphine . A similar approach might be applicable for 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, potentially starting from 2,6-dibromomethylpyridine or a similar precursor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume